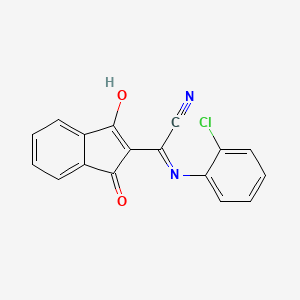
2-(1,3-Dioxoindan-2-ylidene)-2-((2-chlorophenyl)amino)ethanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1,3-Dioxoindan-2-ylidene)-2-((2-chlorophenyl)amino)ethanenitrile, also known as 2-chloro-N-(2-oxoindan-3-ylidene)aniline, is an organic compound with a wide range of applications in scientific research. It is a versatile reagent that can be used in a variety of synthetic processes, including the synthesis of heterocyclic compounds. Its unique properties also make it a useful tool in biochemical and physiological research.
Aplicaciones Científicas De Investigación
Chemical Structure and Reactivity
The compound 2-(1,3-Dioxoindan-2-ylidene)-2-((2-chlorophenyl)amino)ethanenitrile, related to 2-methyl1,3-dioxoindan-2-yl structures, exhibits notable chemical reactivity due to its unique structural features. The 1,3-dioxoindan moiety, with its conjugated system, allows for various chemical transformations, making it a versatile intermediate in organic synthesis. Studies highlight its reactivity in forming heterocyclic compounds and its role in catalysis, emphasizing its potential in synthesizing biologically active molecules (Oezbey et al., 1993).
Synthesis of Heterocyclic Compounds
The compound's framework facilitates the synthesis of diverse heterocyclic structures, which are crucial in pharmaceutical chemistry. Research illustrates its utility in creating benzoxazole derivatives, showcasing its application in developing compounds with expected biological activities (Abdelhamid et al., 2008). Such synthetic versatility underscores its importance in drug discovery and development.
Cyanation Reagents
As a dicyanomethylene compound, it serves as a cyanation reagent, adding cyanide groups to various molecular scaffolds. This reactivity is essential for introducing nitrile functionalities, which are pivotal in organic synthesis and pharmaceuticals (Döpp et al., 2002). The ability to act on diverse substrates through hydride abstraction followed by cyanide addition expands its utility in synthetic chemistry.
Corrosion Inhibition Studies
The structural analogs of this compound, particularly those with chlorophenyl groups, have been investigated for their corrosion inhibition properties. Quantum chemical parameters and molecular dynamics simulations have been employed to understand their interaction with metal surfaces, providing insights into their potential as corrosion inhibitors (Kaya et al., 2016). Such studies are crucial for developing new materials with enhanced resistance to corrosion.
Novel Redox Properties
Compounds structurally related to 2-(1,3-Dioxoindan-2-ylidene)-2-((2-chlorophenyl)amino)ethanenitrile, such as bis(1,3-dithiol-2-ylidene)-substituted derivatives, exhibit unique redox properties. Their electron-donating ability and broad absorption in the near-infrared region highlight their potential in photovoltaic applications and materials science (Wang et al., 2019).
Propiedades
IUPAC Name |
N-(2-chlorophenyl)-1-hydroxy-3-oxoindene-2-carboximidoyl cyanide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9ClN2O2/c18-12-7-3-4-8-13(12)20-14(9-19)15-16(21)10-5-1-2-6-11(10)17(15)22/h1-8,21H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTKULMAAFRXVQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C2=O)C(=NC3=CC=CC=C3Cl)C#N)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3-Dioxoindan-2-ylidene)-2-((2-chlorophenyl)amino)ethanenitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


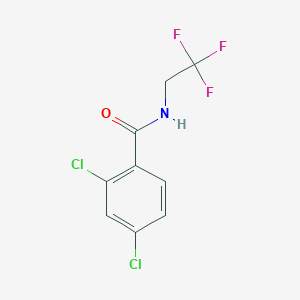
![5-methyl-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B2731401.png)
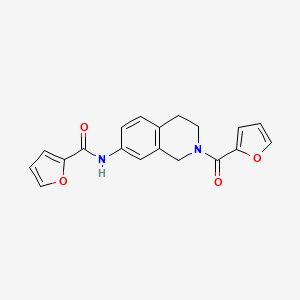
![Sodium 7-oxo-7h-furo[3,2-g]chromen-4-olate](/img/structure/B2731407.png)
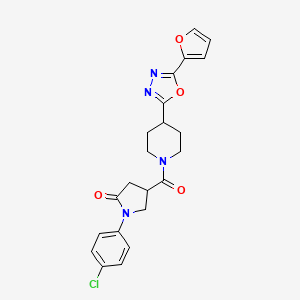
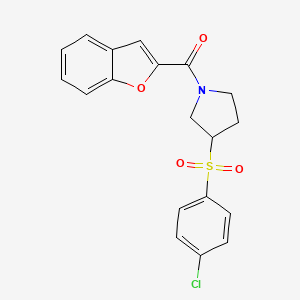
![N,3,5-trimethyl-N-phenyl-1-[4-(propan-2-yloxy)benzenesulfonyl]-1H-pyrazole-4-sulfonamide](/img/structure/B2731410.png)
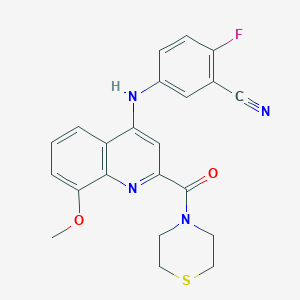
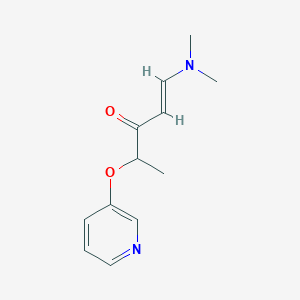
![N-[(5E)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2,4-dimethylbenzamide](/img/structure/B2731413.png)
![2-methyl-6-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carbonyl}pyrazine](/img/structure/B2731414.png)
![8-ethoxy-3-[(2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]-2H-chromen-2-one](/img/structure/B2731417.png)
